Aim-100
Overview
Description
Mechanism of Action
Target of Action
AIM-100 is a potent and selective inhibitor of the Ack1 (Activated Cdc42-associated kinase 1) tyrosine kinase . Ack1, also known as TNK2, is a non-receptor tyrosine kinase that plays a crucial role in multiple cellular processes, including cell proliferation, survival, and migration .
Mode of Action
This compound works by mimicking ATP (Adenosine triphosphate), the molecule that provides energy for many metabolic processes. It binds to the ATP-binding site of the Ack1 kinase, thereby inhibiting its activity . It also inhibits the phosphorylation of Tyr267, a critical step in the activation of certain proteins .
Biochemical Pathways
By inhibiting Ack1, this compound affects several biochemical pathways. Ack1 is involved in multiple signaling pathways, including those related to cell growth and survival. Therefore, its inhibition can lead to the suppression of these pathways, potentially halting the growth of cancer cells .
Result of Action
The inhibition of Ack1 by this compound has been shown to have significant effects on cancer cells. In prostate cancer cells, for example, treatment with this compound led to an increase in the number of cells in the G0/G1 phase, subsequently inhibiting cell growth . Similar effects were observed in pancreatic cancer cells . At a concentration of 10 μM, this compound induced apoptosis in Panc-1 cells .
Biochemical Analysis
Biochemical Properties
AIM-100 interacts with the Ack1 kinase, inhibiting its activity with an IC50 value of 22 nM . It suppresses the phosphorylation of Tyr267 of the androgen receptor in prostate cancer cells . This interaction with the androgen receptor suggests that this compound may play a role in the regulation of gene expression in these cells.
Cellular Effects
In human prostate cancer cells, treatment with this compound resulted in an increase of the G0/G1 cell phase and subsequent cell growth suppression . This suggests that this compound can influence cell function by affecting the cell cycle. It also induced apoptosis in Panc-1 cells at a concentration of 10 μM .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the activity of Ack1 kinase . This inhibition suppresses the phosphorylation of Tyr267 of the androgen receptor in prostate cancer cells . The suppression of this phosphorylation could lead to changes in gene expression within these cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AIM 100 involves multiple steps, starting with the preparation of the core furo[2,3-d]pyrimidine structure. The key steps include:
Formation of the furo[2,3-d]pyrimidine core: This is typically achieved through a cyclization reaction involving appropriate precursors.
Functionalization: Introduction of the diphenyl and tetrahydrofuranyl groups through various substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of AIM 100 would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and large-scale purification methods such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
AIM 100 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of AIM 100 with different functional groups attached.
Scientific Research Applications
AIM 100 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the inhibition of tyrosine kinases.
Biology: Helps in understanding the role of Ack1 in cellular signaling pathways.
Industry: Potential applications in the development of new therapeutic agents targeting tyrosine kinases.
Comparison with Similar Compounds
Similar Compounds
AZ7550: Another Ack1 inhibitor with similar potency.
GNF-7: Inhibits both wild-type and mutant forms of Bcr-Abl, showing some overlap in kinase inhibition.
Vemurafenib: A B-RAF inhibitor with different target specificity but similar applications in cancer treatment.
Uniqueness
AIM 100 is unique in its high selectivity for Ack1 over other kinases, making it a valuable tool for studying the specific role of Ack1 in various biological processes. Its ability to inhibit androgen receptor phosphorylation also sets it apart from other kinase inhibitors .
Properties
IUPAC Name |
N-[[(2S)-oxolan-2-yl]methyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c1-3-8-16(9-4-1)19-20-22(24-14-18-12-7-13-27-18)25-15-26-23(20)28-21(19)17-10-5-2-6-11-17/h1-6,8-11,15,18H,7,12-14H2,(H,24,25,26)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFHHOXCDUAYSR-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=C3C(=C(OC3=NC=N2)C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](OC1)CNC2=C3C(=C(OC3=NC=N2)C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20467671 | |
Record name | AIM-100 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20467671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
873305-35-2 | |
Record name | AIM-100 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20467671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.